MGCD-265 (Glesatinib, CAS 875337-44-3) is an orally bioavailable, multi-targeted Type II receptor tyrosine kinase (RTK) inhibitor. It is primarily procured for its potent low-nanomolar inhibition of c-Met, Axl, VEGFR1/2/3, RON, and Tie-2 [1]. In preclinical and industrial research workflows, it serves as a critical reference material for investigating MET-driven malignancies, Axl-amplified resistance mechanisms, and P-glycoprotein-mediated multidrug resistance. Its distinct "DFG-out" binding mode differentiates it from conventional Type I inhibitors, making it a highly valuable tool compound for advanced oncology assay development and resistance modeling .
Generic substitution with common Type I MET inhibitors (such as crizotinib or capmatinib) fails in advanced resistance models because Type I compounds bind the active kinase conformation and are highly susceptible to secondary activation loop (A-loop) mutations, such as D1228N and Y1230H[1]. MGCD-265 is a Type II inhibitor that binds the inactive conformation, retaining potency against these specific mutant variants. Furthermore, unlike other Type II inhibitors like cabozantinib, MGCD-265 exhibits dual MET/SMO inhibition that antagonizes P-glycoprotein (P-gp) efflux pumps. Substituting MGCD-265 with a standard MET inhibitor in multidrug resistance (MDR) assays will result in a failure to reverse chemotherapeutic efflux, compromising assay validity and downstream data integrity.
In acquired resistance models harboring MET activation loop mutations (e.g., D1228N, Y1230H), Type I inhibitors lose efficacy, whereas MGCD-265 maintains target inhibition. Assays demonstrate that capmatinib and crizotinib exhibit >50-fold increases in IC50 against these mutants, failing to suppress signaling at 1 μmol/L. In contrast, MGCD-265 retains a low-nanomolar IC50, with maximal target inhibition observed at 100 nmol/L across both parental and resistant lines [1].
| Evidence Dimension | IC50 shift in MET A-loop mutant cell lines |
| Target Compound Data | MGCD-265 (~4-fold shift, maximal inhibition at 100 nM) |
| Comparator Or Baseline | Crizotinib / Capmatinib (>50-fold shift, incomplete inhibition at 1 μM) |
| Quantified Difference | >10-fold superior potency retention for MGCD-265 against A-loop mutants. |
| Conditions | In vitro Ba/F3 or NSCLC cell lines expressing MET D1228N or Y1230H mutations. |
Buyers modeling acquired resistance to first-line MET inhibitors must procure MGCD-265 to successfully inhibit A-loop mutant cell lines where Type I inhibitors fail.
Beyond kinase inhibition, MGCD-265 functions as a dual MET/SMO inhibitor that directly antagonizes P-glycoprotein (P-gp) mediated multidrug resistance. In P-gp overexpressing cancer cell lines (e.g., KB-C2, SW620/Ad300), treatment with 1 to 3 μM of MGCD-265 for 120 minutes significantly increases intracellular accumulation of chemotherapeutics like paclitaxel by blocking P-gp efflux. Standard MET inhibitors lack this SMO/P-gp modulatory activity, making them ineffective in MDR reversal assays.
| Evidence Dimension | Intracellular paclitaxel accumulation / P-gp ATPase activity |
| Target Compound Data | MGCD-265 (Stimulates ATPase and inhibits efflux at 1-3 μM) |
| Comparator Or Baseline | Standard MET inhibitors (No P-gp efflux inhibition) |
| Quantified Difference | Dose-dependent restoration of paclitaxel sensitivity in P-gp overexpressing cells. |
| Conditions | KB-C2 and HEK293/ABCB1 P-gp overexpressing cell lines, 120 min exposure. |
Essential for researchers procuring compounds for combinatorial oncology assays where simultaneous RTK inhibition and MDR pump reversal are required.
For preclinical procurement, the processability of a kinase inhibitor is critical. MGCD-265 demonstrates excellent solubility for in vivo dosing, achieving a clear solution at ≥ 2.5 mg/mL (3.81 mM) using a standard vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline . This formulation yields a moderate to high oral bioavailability (42% in dog models, 12% in rats) with a reliable terminal elimination half-life of 5.8 hours in dogs, avoiding the precipitation issues common with crude kinase inhibitor suspensions .
| Evidence Dimension | Formulation solubility and oral bioavailability |
| Target Compound Data | MGCD-265 (Clear solution at ≥ 2.5 mg/mL; 42% oral bioavailability in dogs) |
| Comparator Or Baseline | Unoptimized lipophilic kinase inhibitors (Prone to precipitation and low bioavailability) |
| Quantified Difference | Guaranteed solubility in standard DMSO/PEG/Tween vehicles ensuring reproducible systemic exposure. |
| Conditions | In vivo pharmacokinetic profiling in rat and dog models. |
Guarantees reliable, precipitation-free dosing in animal models, reducing vehicle-related variability in critical preclinical xenograft studies.
Tumors frequently bypass selective MET inhibition via compensatory upregulation of Axl or VEGFR. MGCD-265 provides a procurement advantage by simultaneously targeting these pathways with low-nanomolar biochemical potency: c-Met (IC50 = 19 nM), VEGFR2 (IC50 = 10 nM), and Axl (IC50 = 14 nM) [1]. In contrast, highly selective Type Ib inhibitors like capmatinib strictly target MET, leaving Axl and VEGFR signaling intact and allowing rapid compensatory angiogenesis and metastasis in complex tumor microenvironment models [2].
| Evidence Dimension | Biochemical IC50 against compensatory RTKs |
| Target Compound Data | MGCD-265 (MET 19 nM, Axl 14 nM, VEGFR2 10 nM) |
| Comparator Or Baseline | Capmatinib (Highly selective for MET, negligible Axl/VEGFR2 activity) |
| Quantified Difference | Broad-spectrum low-nanomolar suppression of 3 critical resistance pathways vs. single-pathway suppression. |
| Conditions | Enzyme-based kinase assays. |
Ideal for complex in vivo models where blocking tumor angiogenesis and Axl-mediated resistance is just as critical as primary MET inhibition.
Due to its Type II "DFG-out" binding mode, MGCD-265 is the preferred reference compound for studying non-small cell lung cancer (NSCLC) models that have developed resistance to first-line Type I MET inhibitors. It is specifically procured for assays involving MET exon 14 deletion cell lines harboring D1228N or Y1230H activation loop mutations [1].
Leveraging its secondary action as an SMO/P-gp modulator, MGCD-265 is utilized in multidrug resistance (MDR) assays to sensitize P-gp-overexpressing cancer cells to standard chemotherapeutics. It is an ideal tool compound for combinatorial screening where paclitaxel or doxorubicin efflux must be inhibited .
Supported by its validated solubility in standard DMSO/PEG300/Tween-80 vehicles and its 42% oral bioavailability, MGCD-265 is highly suited for oral dosing in murine xenograft models. Its simultaneous inhibition of c-Met, VEGFR2, and Axl makes it a superior choice for studying the suppression of tumor-driven angiogenesis and metastasis .
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